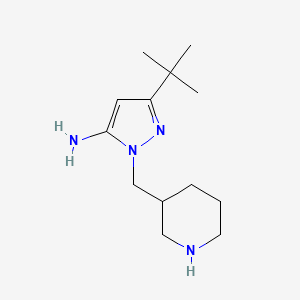

3-(tert-butyl)-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine

Description

3-(tert-Butyl)-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a tert-butyl group at position 3 and a piperidin-3-ylmethyl substituent at position 1 of the pyrazole ring.

Properties

IUPAC Name |

5-tert-butyl-2-(piperidin-3-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4/c1-13(2,3)11-7-12(14)17(16-11)9-10-5-4-6-15-8-10/h7,10,15H,4-6,8-9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMHTJSQSYIBKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(tert-butyl)-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H20N4

- Molecular Weight : 236.33 g/mol

- CAS Number : Not specified in the search results.

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound can act as inhibitors for various enzymes. In particular, studies have shown that pyrazole derivatives can inhibit human 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), an enzyme involved in cortisol metabolism. The IC50 values for related compounds suggest significant inhibitory potential, with some derivatives demonstrating IC50 values as low as 0.29 µM .

| Compound | % Inhibition at 10 µM | IC50 (µM) |

|---|---|---|

| Compound 6 | 41 | ND |

| Compound 12 | 100 | 0.29 |

| Compound 14 | 100 | 0.32 |

ND = Not Determined

2. Anticancer Activity

The biological activity of pyrazole derivatives has also been linked to anticancer properties. For instance, compounds containing the pyrazole core have shown significant antiproliferative effects against various cancer cell lines, including HeLa and HCT116 . The structural modifications in these compounds can enhance their selectivity and potency against specific cancer types.

The mechanisms through which this compound exerts its biological effects are still under investigation but likely involve:

- Enzyme Inhibition : By inhibiting enzymes like 11β-HSD1, these compounds may alter cortisol levels, impacting metabolic processes related to stress and inflammation.

- Cell Cycle Regulation : Pyrazole derivatives may interfere with cell cycle progression in cancer cells, leading to reduced proliferation.

Case Study 1: Inhibition of Human 11β-HSD1

In a study assessing the inhibition of human liver microsomes by various compounds, it was found that certain pyrazole derivatives exhibited potent inhibition of the enzyme responsible for converting cortisone to cortisol. This suggests a therapeutic potential for managing conditions related to cortisol dysregulation, such as obesity and metabolic syndrome .

Case Study 2: Antiproliferative Effects

Another study highlighted the effectiveness of pyrazolo[3,4-b]pyridine derivatives in inhibiting cellular proliferation in tumor cell lines. The structure-activity relationship (SAR) demonstrated that specific substitutions on the pyrazole ring significantly enhanced anticancer activity .

Scientific Research Applications

Medicinal Chemistry

3-(tert-butyl)-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine has been explored for its potential as a kinase inhibitor . Kinases are critical in various signaling pathways, and their inhibition can lead to therapeutic effects in cancer and other diseases. Research indicates that derivatives of pyrazole compounds can exhibit significant inhibitory activity against certain kinases involved in tumor growth and proliferation .

Anticancer Research

The compound is being investigated for its role in cancer therapy. Studies suggest that pyrazole derivatives can modulate immune responses and inhibit tumor growth by targeting specific pathways associated with cancer cell metabolism . For instance, compounds that affect tryptophan metabolism have shown promise in creating an immunosuppressive environment conducive to tumor growth, making inhibitors like this compound valuable in research aimed at counteracting these effects .

Drug Development

The compound's structure allows it to serve as a scaffold for drug design . Its unique functional groups enable modifications that can enhance potency and selectivity for biological targets. Additionally, it has been utilized in the development of PROTACs (Proteolysis Targeting Chimeras) , which are innovative therapeutics designed to degrade specific proteins within cells .

Neuropharmacology

Given its piperidine component, there is potential for applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, potentially offering insights into treatments for neurological disorders .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various pyrazole derivatives, including this compound. The results indicated that this compound inhibited cell proliferation in several cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways related to cell survival and death.

Case Study 2: Kinase Inhibition

Research demonstrated that compounds similar to this compound effectively inhibited key kinases involved in cancer progression. The study highlighted the compound's ability to reduce tumor growth in xenograft models, suggesting its potential as a therapeutic agent.

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 significantly impacts biological activity and physicochemical properties:

Key Insight : Aromatic substituents (e.g., nitrophenyl, dichlorophenyl) enhance kinase inhibition, while alkyl-piperidine groups improve solubility and CNS penetration .

Substituent Variations at Position 3

The tert-butyl group at position 3 is conserved in many analogues for steric bulk and metabolic stability:

Key Insight : Electron-withdrawing groups (e.g., fluorophenyl) enhance enzyme inhibition, while heterocycles (e.g., imidazole) improve anticancer activity .

Regioisomeric Effects

Swapping substituent positions alters biological targets:

- Example : Switching from 3-(4-fluorophenyl)-4-(pyridin-4-yl) to 4-(4-fluorophenyl)-3-(pyridin-4-yl) abolished p38α inhibition but conferred activity against VEGFR2 and EGFR kinases .

Mechanistic Rationale : Regioisomerism disrupts binding pocket interactions, redirecting selectivity .

Crystallographic Data

- 3-(tert-Butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine : SC-XRD analysis confirmed a planar pyrazole ring with intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice .

Preparation Methods

Pyrazole Core Construction

The pyrazole ring is commonly synthesized by reacting hydrazine or substituted hydrazines with β-ketoesters or β-diketones. For example, in related pyrazole derivatives, hydrazine reacts with β-ketoester intermediates under controlled temperature to afford aminopyrazole derivatives with good yields (around 87%).

In the context of tert-butyl substitution, tert-butyl-substituted β-ketoesters or malonate derivatives can be used to introduce the bulky tert-butyl group at the 3-position of the pyrazole ring.

Avoidance of Toxic Solvents and Cyclization Agents

Industrial preparations emphasize avoiding toxic solvents such as pyridine and hazardous reagents like phosphorus oxychloride. Alternative cyclization methods using reagents like Lawesson's reagent have been developed to improve safety and yields during pyrazole ring formation and subsequent functionalization.

Representative Synthetic Scheme (Adapted from Related Pyrazole Syntheses)

Research Findings and Process Optimization

Multi-step synthesis : The preparation involves several steps including condensation, chlorination, nucleophilic substitution, and reductive amination. Each step requires optimization for yield and purity.

Use of Suzuki and Buchwald–Hartwig coupling : In related pyrazole derivatives, palladium-catalyzed coupling reactions have been employed to introduce various substituents, indicating potential applicability for functionalizing the pyrazole core or side chains.

Avoidance of pyridine : Pyridine, commonly used as a solvent and base in pyrazole synthesis, is toxic and avoided in industrial processes. Alternative solvents and reagents like Lawesson's reagent enable safer and more efficient cyclization and functionalization.

Purification techniques : Washing organic layers with aqueous sodium bicarbonate and sodium chloride solutions, followed by controlled temperature crystallization and drying, are standard practices to isolate the pure amine.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Notes |

|---|---|

| Starting materials | 5-Amino-3-methylpyrazole, diethyl malonate, piperidin-3-ylmethyl amine |

| Key reagents | Sodium ethanolate, phosphorus oxychloride (or alternatives), potassium carbonate, reducing agents |

| Solvents | Avoid pyridine; use safer alternatives (e.g., acetic acid, toluene) |

| Reaction temperatures | Room temperature to moderate heating (0–110°C) |

| Yields | 61–94% per step depending on reaction |

| Purification | Filtration, washing with aqueous solutions, drying at 40–45°C |

| Industrial considerations | Avoid toxic solvents, optimize for scalability and safety |

Q & A

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize the compound's inhibitory potency against specific enzyme targets?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with variations in the piperidinylmethyl or tert-butyl groups.

- Bioassay Profiling : Test analogs against a panel of enzymes (e.g., kinases, cytochrome P450s) to identify key pharmacophores.

- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent properties (e.g., Hammett σ) with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.